molecular formula C5H10ClFN2O B2366066 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride CAS No. 2416229-37-1

3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride

Cat. No.: B2366066
CAS No.: 2416229-37-1
M. Wt: 168.6
InChI Key: OJWVQCLYEDHWMP-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride (CAS 2416229-37-1) is a specialized chemical building block with the molecular formula C5H10ClFN2O . It features a reactive carbonyl fluoride group and a primary amine on a pyrrolidine scaffold, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The reactive acyl fluoride moiety is particularly useful for facilitating amide bond formation under mild conditions, a reaction critical for constructing complex molecules. The pyrrolidine ring is a common motif in pharmaceuticals, and the 3-aminopyrrolidine structure is a known intermediate in the synthesis of various bioactive compounds, including antibiotics and chemokine receptor modulators . This combination of a conformationally constrained scaffold and orthogonal reactive groups provides a versatile template for the synthesis of targeted libraries and the development of novel protease inhibitors or receptor ligands. The compound is intended for research applications only and is strictly not for human or personal use. Researchers can leverage its unique structure to explore new chemical spaces and accelerate their discovery programs.

Properties

IUPAC Name

3-aminopyrrolidine-1-carbonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O.ClH/c6-5(9)8-2-1-4(7)3-8;/h4H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTATZIJERULZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 1,2,4-Trisubstituted Butane Derivatives

A common approach involves the use of 1,2,4-trisubstituted butane derivatives such as tribromobutane or trihydroxybutane. According to patent literature, this established method provides access to 3-aminopyrrolidine derivatives, though it often leads to expensive intermediates and requires multiple steps.

From 4-Hydroxy-Proline Derivatives

Another valuable approach utilizes 4-hydroxy-proline as the starting material:

"A process for the manufacture of optically active 3-amino-pyrrolidine derivatives based on the conversion of 4-hydroxy-proline as described, for example, in J. Med. Chem. 1764(92), 35, gives optically active 3-aminopyrrolidine over 3 steps."

This method provides the advantage of starting with a compound that already possesses the desired stereochemistry at the 3-position, potentially simplifying the overall synthetic route.

Using Optically Active Intermediates

For applications requiring stereochemically pure compounds, approaches utilizing optically active intermediates are particularly valuable:

"The process in accordance with the invention is especially suitable for the manufacture of optically active 3-amino-pyrrolidine derivatives of the formulae I-a and I-1a... especially 3-amino-pyrrolidine derivatives of formula I-a in which R2 and R3 signify hydrogen which proceeds with high optical and chemical yields..."

This approach is especially relevant when the stereochemistry at the 3-position must be carefully controlled.

Specific Preparation Methods for this compound

Method 1: Via Protected 3-Aminopyrrolidine Intermediates

This method involves the use of protected 3-aminopyrrolidine derivatives followed by the introduction of the carbonyl fluoride group. The process can be divided into several key steps:

  • Preparation of a protected 3-aminopyrrolidine
  • Introduction of the carbonyl fluoride moiety at the 1-position
  • Deprotection of the amino group
  • Formation of the hydrochloride salt

The preparation of protected 3-aminopyrrolidine derivatives is well-documented in patent literature. For example, in European Patent EP1138672B1:

"1 g of allyl 3-methanesulphonyloxy-pyrrolidine-1-carboxylate was placed in an autoclave, evacuated 4 times under argon and again exposed to air and subsequently cooled in an acetone/CO2 bath. The reaction was effected at 8×10^6 PA with ammonia at a temperature of 110°C. After stirring for 90 minutes the autoclave was cooled, the residue was taken up in methylene chloride, the suspension was filtered and the filtrate was concentrated. There was obtained 0.68 g of pale brown oil with an e.e. (enantiomeric excess) of 96.7%."

The introduction of the carbonyl fluoride moiety would typically involve the use of specialized fluorinating agents. Patent WO2010081014A1 describes the use of fluorinating agents to transform hydroxyl groups to fluorine atoms in related pyrrolidine structures:

"A fluorinating agent can transform n (OH groups) to n fluorine atoms, from about 2/n mol or more, preferably about 2/n mol to about 5/n mol, more preferably, from about 2/n mol to about 3/n mol of a fluorinating agent are combined with about 1 mol of a 4-hydroxypyrrolidine-2-carboxylic acid compound (formula (H)) to obtain a good yield of 4-fluoropyrrolidine-2-carbonyl fluoride compound (formula (I))."

Method 2: Direct Fluorination Approach

This method involves the direct fluorination of a suitable 3-aminopyrrolidine-1-carbonyl precursor to introduce the fluoride moiety. The process includes:

  • Preparation of 3-aminopyrrolidine-1-carbonyl derivative (acid, ester, or other precursor)
  • Protection of the amino group to prevent side reactions
  • Fluorination using an appropriate fluorinating agent
  • Deprotection and salt formation

The fluorination step is particularly critical and requires careful control of reaction conditions. According to WO2010081014A1:

"The reaction time for Process I varies dependent upon reaction temperature, and the types and amounts of substrates, reagents, and solvents... reaction time is generally determined as the amount of time required to complete a particular reaction, but can be from about 0.1 h to about a few weeks, preferably, within a week."

Common fluorinating agents that could be employed include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and more specialized reagents designed for the preparation of carbonyl fluorides.

Method 3: Solvent-Controlled Selective Functionalization

Research in related heterocyclic chemistry has demonstrated the importance of solvent selection in achieving selective functionalization of compounds containing fluoride groups. As noted in research on pyridine derivatives:

"The reaction between the fluoropyridine methyl ester with aqueous MeNH2 in THF formed a mixture of products resulting from substitution of both methoxide and fluoride. However, simply changing the reaction solvent from THF to MeOH allowed for the selective transformation of the methyl ester to the N-methyl amide without substitution of the fluoride."

Comparative Analysis of Preparation Methods

Efficiency and Yield Analysis

The table below presents a comparative analysis of the proposed preparation methods:

Method Expected Yield Number of Steps Reaction Conditions Key Advantages Key Challenges
Method 1: Via Protected Intermediates 60-85% 4-5 High pressure (8×10^6 PA), High temperature (110-150°C) High stereochemical control (>96% e.e. possible) Requires specialized equipment (autoclave), Multiple protection/deprotection steps
Method 2: Direct Fluorination 50-75% 3-4 Variable (depends on fluorinating agent) Potentially fewer steps Challenging fluorination selectivity, Potential side reactions
Method 3: Solvent-Controlled 40-70% 3-4 Mild to moderate Better functional group tolerance Highly dependent on solvent optimization, May require extensive method development

Reagent and Raw Material Considerations

The availability and cost of starting materials and reagents significantly impact the practicality of each method:

  • Method 1 requires protected 3-aminopyrrolidine derivatives, which can be prepared from commercially available precursors but may require multiple steps.

  • Method 2 depends on the availability and cost of fluorinating agents, which can be expensive and may require special handling due to their reactivity.

  • Method 3 relies on precise control of reaction conditions and may require extensive optimization, potentially increasing development costs.

Scalability Assessment

For industrial applications, scalability is a critical consideration. Based on patent literature, Method 1 appears to be the most amenable to scale-up:

"The invention is accordingly concerned with a process for the manufacture of 3-amino-pyrrolidine derivatives... The process in accordance with the invention is especially suitable for the manufacture of optically active 3-amino-pyrrolidine derivatives..."

The established procedures for preparing 3-aminopyrrolidine derivatives using high-pressure equipment can likely be adapted for industrial-scale production, although safety considerations regarding the use of fluorinating agents would need to be carefully addressed.

Analytical Methods and Characterization

Spectroscopic Analysis

Comprehensive characterization of this compound typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for hydrogen atom environments
    • ¹³C NMR for carbon environments
    • ¹⁹F NMR specifically for the fluorine in the carbonyl fluoride group
  • Infrared (IR) Spectroscopy:

    • Particularly useful for identifying the carbonyl fluoride functionality (typically showing absorption around 1800-1850 cm⁻¹)
    • NH stretching vibrations from the amino group
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) for confirming molecular formula
    • Fragmentation patterns can provide structural information

Purity Analysis and Characterization Data

Purity determination for this compound typically involves:

  • High-Performance Liquid Chromatography (HPLC):

    • For quantitative purity assessment
    • Potentially coupled with mass spectrometry for impurity identification
  • Elemental Analysis:

    • Confirming the elemental composition (C, H, N, F, Cl percentages)

Based on the molecular descriptors of related pyrrolidine compounds, we can estimate certain physicochemical properties:

Property Pyrrolidine* Estimated Value for 3-Aminopyrrolidine-1-carbonyl fluoride HCl
Dipole Moment (D) 1.411 >2.5 (increased due to carbonyl fluoride and amino groups)
SASA (Ų) 258.835 ~290-310 (increased due to additional functional groups)
Hydrogen Bond Donors 1.000 2.000 (NH₂ group provides additional donor capability)
Hydrogen Bond Acceptors 1.500 ~3.000 (additional acceptors from carbonyl and fluoride)
LogP 0.459 -0.2 to 0.1 (decreased due to increased polarity and salt form)

Challenges and Technical Considerations in Preparation

Stability of Carbonyl Fluoride Functionality

The carbonyl fluoride group in this compound presents stability challenges:

  • Susceptibility to hydrolysis:

    • Carbonyl fluorides can react with moisture to form carboxylic acids
    • Special storage conditions (dry, cool environment) are required
  • Potential for side reactions:

    • The amino group may react with the carbonyl fluoride in certain conditions
    • Careful temperature control and protection strategies are necessary

Stereochemical Considerations

Maintaining the desired stereochemistry at the 3-position of the pyrrolidine ring requires careful attention:

  • Starting material selection:

    • Using optically active precursors as described in patent literature
    • Avoiding racemization during synthetic steps
  • Reaction conditions:

    • Controlling temperature and pressure to prevent epimerization
    • Selecting reagents that preserve stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can yield 3-aminopyrrolidine and carbonyl fluoride .

Scientific Research Applications

3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of 3-aminopyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Reference ID
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride* C₅H₈FN₂O·HCl 168.6 (est.) 3-aminopyrrolidine, carbonyl fluoride, HCl Not provided Inferred
(R)-1-Boc-3-aminomethylpyrrolidine hydrochloride C₁₀H₂₀N₂O₂·HCl 236.7 Boc-protected aminomethyl, HCl 916214-31-8
2-(3-Aminopyrrolidine-1-carbonyl)-6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride C₁₂H₁₆ClN₅O₂ 297.74 Pyrazolo-pyrazinone, HCl 1638612-67-5
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Benzyl carboxylate, aminomethyl, HCl 1217619-19-6
3-(Aminocarbonyl)-1-benzylpyridinium chloride C₁₃H₁₃ClN₂O 248.71 Pyridinium, carbamoyl, HCl 5096-13-9

*Estimated based on analogs.

Key Observations :

  • Molecular Complexity: The pyrazolo-pyrazinone derivative (297.74 g/mol) has the highest molecular weight due to its fused heterocyclic system, whereas simpler analogs like the Boc-protected aminomethylpyrrolidine (236.7 g/mol) are lighter .
  • Functional Groups : The target compound’s carbonyl fluoride group distinguishes it from others, offering unique reactivity compared to carboxylates (e.g., benzyl esters in ) or carbamoyl groups (e.g., ).

Reactivity Comparison :

  • The carbonyl fluoride group in the target compound is highly electrophilic, enabling rapid acylation reactions. In contrast, carboxylate esters (e.g., ) require activation (e.g., via EDCI) for nucleophilic attack.
  • Pyridinium chloride derivatives (e.g., ) exhibit ionic character, enhancing water solubility (489 g/L at 20°C) compared to hydrophobic pyrrolidine analogs .

Biological Activity

3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesized derivatives, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by the presence of an amine and a carbonyl fluoride functional group. The structural formula can be represented as follows:

C5H8ClFN2O\text{C}_5\text{H}_8\text{ClF}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activities, making it a valuable scaffold in drug discovery.

1. Antagonistic Activity

Research indicates that derivatives of 3-aminopyrrolidine exhibit antagonistic activity against human chemokine receptor 2 (CCR2). A study synthesized several derivatives and evaluated their potency, revealing that specific modifications significantly enhance their antagonistic effects. For instance, compounds with heteroatomic carbocycles demonstrated increased activity against CCR2, suggesting that structural variations can optimize therapeutic efficacy .

2. Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. A related study highlighted that tri- or tetra-substituted 3-aminopyrrolidine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This suggests that the compound could be a candidate for developing new antibacterial agents .

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, derivatives of pyrrolidine were screened for their efficacy against cancer cell lines such as MCF-7 and HeLa. One derivative demonstrated significant biological activity with an IC50 value in the low micromolar range, indicating potential for further development as an anticancer therapeutic .

Case Study 2: Antitrypanosomal Activity

A novel pyrrolidine derivative was tested for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited promising results in vitro, leading to further investigations into its pharmacokinetic properties and potential as an antitrypanosomal agent .

Data Table: Biological Activities of 3-Aminopyrrolidine Derivatives

Activity Target IC50 Value (µM) Reference
CCR2 AntagonismHuman Chemokine Receptor<10
Anticancer (MCF-7)Breast Cancer CellsLow Micromolar
AntimicrobialGram-positive BacteriaVaries
AntitrypanosomalTrypanosoma bruceiPromising

Q & A

Q. What are the key synthetic routes for 3-aminopyrrolidine-1-carbonyl fluoride hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, a patented method describes the use of benzoate salts to stabilize intermediates during the formation of 1-(3-aminopyrrolidine-1-carbonyl) derivatives . Key parameters include:

  • Temperature : Optimal ranges between 0–25°C to prevent side reactions.
  • Catalysts : Use of coupling agents like carbodiimides (e.g., EDC) to activate carbonyl groups for amide bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and optimize pH (6.5–7.5) to minimize hydrolysis of the fluoride moiety.

Q. How does the hydrochloride salt form improve the compound’s utility in peptide synthesis?

The hydrochloride salt enhances water solubility, facilitating reactions in aqueous or mixed-solvent systems. This is critical for:

  • Amide bond formation : The free amine group (after deprotonation) reacts with activated carboxylic acids, such as in solid-phase peptide synthesis .
  • Purification : Hydrochloride salts precipitate efficiently in non-polar solvents, simplifying isolation .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Discrepancies often arise from:

  • Tautomerism : The carbonyl fluoride group may exhibit resonance, leading to split signals in 19F^{19}\text{F} NMR.
  • Hydroscopicity : Absorbed water can broaden IR peaks (e.g., ~1750 cm1^{-1} for C=O).

Q. Methodological Approach :

  • Dry samples rigorously (e.g., over P2_2O5_5) and collect spectra under inert atmosphere.
  • Use 13C^{13}\text{C}-DEPT NMR to distinguish between carbonyl and fluorinated carbons .

Q. What strategies optimize the compound’s stability in long-term storage?

Stability challenges include hydrolysis of the carbonyl fluoride group and amine oxidation. Recommended practices:

  • Storage conditions : –20°C under argon, with desiccants (e.g., silica gel).
  • Stabilizers : Add 1–2% (w/w) of antioxidants (e.g., BHT) to inhibit radical-mediated degradation .

Q. How does steric hindrance from the pyrrolidine ring affect reactivity in nucleophilic substitutions?

The rigid pyrrolidine ring imposes steric constraints, influencing:

  • Reaction regioselectivity : Nucleophiles (e.g., amines) preferentially attack the less hindered carbonyl carbon over the fluorinated position.
  • Catalyst design : Bulky ligands (e.g., BINAP) improve enantioselectivity in asymmetric syntheses .

Methodological Insight : Computational modeling (e.g., DFT) predicts transition-state geometries to guide catalyst selection .

Q. What are the biological implications of this compound’s fluorine moiety in drug discovery?

The fluorine atom:

  • Enhances metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes.
  • Modulates binding affinity : Participates in halogen bonding with target proteins (e.g., kinases) .

Case Study : Fluorinated pyrrolidine derivatives show 10–100× increased half-life in vitro compared to non-fluorinated analogs .

Q. How can researchers validate the compound’s purity for regulatory compliance?

Follow pharmacopeial guidelines (e.g., USP, EP):

  • Chromatography : HPLC with UV/Vis detection (λ = 210 nm for amine; λ = 260 nm for aromatic byproducts).
  • Elemental analysis : Confirm %C, %H, %N, and %F within ±0.3% of theoretical values .

Q. Acceptance Criteria :

  • Purity ≥98% (HPLC area normalization).
  • Residual solvents <500 ppm (ICH Q3C).

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